molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No.: B010600
CAS No.: 100846-24-0
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core Structures in Contemporary Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of contemporary organic and medicinal chemistry. bohrium.comwikipedia.orgjchr.orgontosight.aiirjmets.com Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance. bohrium.comnih.govrsc.orgresearchgate.net The indole nucleus is a "privileged scaffold," meaning it is capable of binding to multiple receptors with high affinity, making it a versatile building block in drug discovery. nih.govchemdiv.comsigmaaldrich.com

Many biologically vital molecules are built upon the indole core. bohrium.com The essential amino acid tryptophan, for example, contains an indole ring and serves as a biosynthetic precursor to crucial neurochemicals like the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgirjmets.comnih.gov Beyond these, a wide range of indole alkaloids extracted from plants, fungi, and marine organisms exhibit potent pharmacological activities, including anticancer (e.g., vincristine, vinblastine), antihypertensive (e.g., reserpine), and antimicrobial properties. bohrium.comrsc.orgnih.gov The anti-inflammatory drug indomethacin (B1671933) and the plant hormone auxin (indole-3-acetic acid) further exemplify the structural and functional diversity of indole-based compounds. wikipedia.orgnih.gov

The electron-rich nature of the indole ring system makes it a versatile precursor in organic synthesis, readily undergoing electrophilic substitution and participating in various cycloaddition reactions to construct complex molecular architectures. irjmets.comresearchgate.netbohrium.com This reactivity, combined with its proven biological relevance, has cemented the indole scaffold as a critical component in the development of new therapeutic agents and functional materials. bohrium.comjchr.orgresearchgate.net Researchers continue to explore its potential, designing and synthesizing novel indole derivatives to target a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. bohrium.comresearchgate.net

Strategic Importance of Trifluoromethyl Group Incorporation in Heterocyclic Systems

The incorporation of a trifluoromethyl (–CF3) group into heterocyclic compounds is a widely employed and highly effective strategy in modern medicinal chemistry. hovione.comontosight.ai This small functional group can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced therapeutic potential. researchgate.netruhr-uni-bochum.de The unique electronic nature and steric profile of the –CF3 group are key to these improvements. ontosight.ainih.gov

One of the most significant effects of trifluoromethylation is the modulation of a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to metabolic oxidation, particularly when it replaces a more vulnerable methyl (–CH3) group. researchgate.netwikipedia.org This increased stability can prolong the half-life of a drug in the body, improving its pharmacokinetic profile. ontosight.aiontosight.ai

Furthermore, the trifluoromethyl group significantly impacts several other key properties, as detailed in the table below.

Property Affected by –CF3 GroupDescription of EffectSource(s)
Lipophilicity The –CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls. This improved transport can lead to better bioavailability. researchgate.netruhr-uni-bochum.deontosight.aiontosight.ai
Electron-Withdrawing Nature As a strong electron-withdrawing group, the –CF3 moiety can significantly lower the pKa (increase the acidity) of nearby functional groups, such as N-H in indoles or other heterocycles. This alteration can influence how the molecule binds to its biological target. researchgate.netwikipedia.org
Binding Affinity The introduction of a –CF3 group can lead to stronger and more selective interactions with target proteins or enzymes. Its ability to participate in unique non-covalent interactions, like dipole-dipole and halogen bonding, can enhance ligand potency. researchgate.netruhr-uni-bochum.de
Molecular Conformation The steric bulk of the trifluoromethyl group can influence the preferred conformation (3D shape) of a molecule, potentially locking it into a more biologically active shape for receptor binding. hovione.com

This strategic modification has been successfully applied to a wide range of heterocyclic systems, leading to the development of numerous FDA-approved drugs for treating depression (e.g., fluoxetine), inflammation (e.g., celecoxib), and viral infections (e.g., efavirenz). wikipedia.orgmdpi.com The proven success of this approach ensures that the targeted introduction of trifluoromethyl groups will remain a vital tool in the design of new and improved pharmaceuticals and agrochemicals. ontosight.airuhr-uni-bochum.de

Overview of 5-(Trifluoromethyl)indole as a Key Synthetic Target and Research Platform

This compound emerges at the intersection of the two aforementioned strategies: it combines the privileged indole scaffold with the strategically important trifluoromethyl group. This specific combination makes it a highly valuable compound in chemical research, serving both as a target for novel synthetic methods and as a versatile building block for more complex molecules with potential therapeutic applications. biosynth.comsigmaaldrich.com

The presence of the electron-withdrawing trifluoromethyl group at the 5-position of the indole ring significantly modifies the electronic properties of the bicyclic system. This alteration influences the reactivity of the indole core, particularly at the C3 position, which is a common site for functionalization in the synthesis of bioactive compounds. beilstein-archives.orgnih.govd-nb.info

As a research platform, this compound is a precursor for a range of derivatives with potential pharmacological activities. For instance, it has been used to create compounds investigated for anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The trifluoromethyl group in these derivatives enhances lipophilicity and metabolic stability, properties that are crucial for developing effective drug candidates. ontosight.ai Its utility is demonstrated in its role as a starting material or intermediate for creating more elaborate molecules, such as spiro-heterocycles and other complex frameworks designed to interact with specific biological targets. ontosight.aiacs.org

The demand for this compound and its derivatives has spurred the development of efficient synthetic protocols. Researchers have explored various methods for its preparation and subsequent functionalization, highlighting its importance as a fundamental component in the synthesis of specialty chemicals for the pharmaceutical and related industries. biosynth.combeilstein-archives.orgfrontiersin.org Consequently, this compound stands as a key intermediate, bridging fundamental synthetic chemistry with the applied science of drug discovery. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDJWUYKUPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376720
Record name 5-(TRIFLUOROMETHYL)INDOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100846-24-0
Record name 5-(TRIFLUOROMETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-indole
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Synthetic Methodologies for 5 Trifluoromethyl Indole and Its Derivatives

Direct Trifluoromethylation Approaches to Indole (B1671886) Systems

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing indole ring, which is an atom-economical and efficient strategy compared to constructing the ring from a trifluoromethylated precursor. clockss.org These methods often utilize a trifluoromethylating agent to generate either a CF3 radical, electrophile, or nucleophile, which then reacts with the indole nucleus. A significant challenge in the direct trifluoromethylation of indoles is controlling the regioselectivity, as the indole ring has multiple reactive sites, primarily the C2 and C3 positions. frontiersin.org

Regioselective C-H Functionalization Strategies

To address the challenge of regioselectivity, significant research has focused on direct C-H functionalization strategies. These methods activate a specific C-H bond on the indole ring, allowing for the precise installation of a trifluoromethyl group. This approach avoids the need for pre-functionalized substrates (e.g., halo-indoles or organometallic indoles), thereby shortening synthetic sequences. The regioselectivity can be governed by the intrinsic reactivity of the indole ring, but more sophisticated methods employ directing groups or specific catalyst systems to achieve high selectivity at positions that are otherwise difficult to functionalize, such as C2, C4, or C7. nih.govresearchgate.net

Transition metal catalysis is a powerful tool for C-H functionalization, enabling the trifluoromethylation of indoles under relatively mild conditions with high efficiency and selectivity. nih.gov Catalysts based on copper, palladium, and rhodium have been prominently featured in these transformations, each offering distinct advantages in terms of reactivity and regiocontrol.

Copper catalysts are widely used for trifluoromethylation reactions due to their low cost and versatile reactivity. mdpi.com Various copper salts, including Cu(OAc)₂, CuSO₄, and CuI, have been employed to catalyze the direct trifluoromethylation of indoles. mdpi.comacs.orgthieme-connect.com These reactions typically involve a trifluoromethyl source, such as Togni's reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and an oxidant. mdpi.comacs.org

For instance, an efficient protocol for the C2-trifluoromethylation of 3-substituted indoles uses CuSO₄ as the catalyst, CF₃SO₂Na as the CF3 source, and tert-butyl hydroperoxide (tBuOOH) as the oxidant. mdpi.com This method demonstrates good tolerance for a range of functional groups on the indole substrate. mdpi.com In some protocols, the use of a directing group can achieve high regioselectivity. A copper-catalyzed method using a removable directing group allows for the selective trifluoromethylation of the C2-position even in unsubstituted indoles. frontiersin.org The reaction mechanism is often proposed to involve a radical process. mdpi.com

Table 1: Examples of Copper-Catalyzed Indole Trifluoromethylation
Indole SubstrateCF3 SourceCatalyst/ReagentsPositionYieldReference
3-Methyl-1H-indoleCF₃SO₂NaCuSO₄, tBuOOH, KFC286% mdpi.com
N-Boc-indole(PySO₂)₂CF₂CuSO₄, TBHPC222% frontiersin.org
IndoleTogni's ReagentCu(OAc)₂C2Not specified thieme-connect.com
3-Cyano-1H-indoleCF₃SO₂NaCuSO₄, tBuOOH, KFC258% mdpi.com

Palladium catalysis offers a complementary approach for the direct trifluoromethylation of indoles. These methods often proceed via a Pd(II)/Pd(IV) catalytic cycle. nih.gov The cycle may involve the C-H activation of the indole to form a Pd(II)-indolyl intermediate, which is then oxidized to a Pd(IV)-CF₃ species, followed by reductive elimination to yield the trifluoromethylated product. nih.govbeilstein-journals.org

A key strategy for achieving regioselectivity in palladium-catalyzed reactions is the use of a removable directing group. For example, a pyrimidine (B1678525) directing group attached to the indole nitrogen can direct the selective trifluoromethylation of the C7-position. nih.govacs.org This reaction uses a Pd(II) catalyst, an oxidant such as Cu(II), and an electrophilic CF₃⁺ source like Umemoto's reagent. nih.govacs.org This strategy has been successfully applied to a broad range of indolines, which can be subsequently oxidized to the corresponding indoles. nih.gov Palladium catalysts have also been effective in the trifluoromethylation of aryl chlorides, including heteroaromatic chlorides like chloroindoles, using a nucleophilic CF₃ source. mit.edu

Table 2: Examples of Palladium-Catalyzed Indole Functionalization
SubstrateCF3 SourceCatalyst/ReagentsPositionYieldReference
N-PyrimidinylindolineUmemoto's ReagentPd(OAc)₂, Cu(OAc)₂C7Good yields nih.govacs.org
N-MethylindoleTMSCF₃Pd(OAc)₂, PhI(OAc)₂C3Not specified beilstein-journals.org
5-Chloro-1H-indoleTESCF₃Pd₂(dba)₃, BrettPhos, KFC5 (Cl replaced)86% mit.edu

Rhodium(III) catalysts, particularly Cp*Rh(III) complexes, are highly effective for C-H activation and functionalization reactions on the indole scaffold. researchgate.netacs.org These reactions typically rely on a directing group attached to the indole nitrogen to form a stable five- or six-membered rhodacycle intermediate, which ensures high regioselectivity. researchgate.net

While much of the work with rhodium has focused on alkylation, acyloxylation, and alkenylation, the principles extend to other functionalizations. bohrium.commdpi.com For instance, a weakly coordinating trifluoroacetyl (COCF₃) group has been employed to direct the C4-functionalization of the indole ring. rsc.org By choosing the appropriate additive (acidic or basic), the reaction with maleimides could be switched between 1,4-addition and Heck-type products. rsc.org This demonstrates the potential of Rh(III) catalysis to selectively functionalize the C4-position, a site that is challenging to access with other methods. While direct C-H trifluoromethylation using this system is less common, the related trifluoromethylthiolation at the C2-position has been achieved using a heterocycle directing group and an electrophilic SCF₃ reagent, showcasing the utility of Rh(III) catalysis for introducing fluorine-containing groups. acs.org

Table 3: Examples of Rhodium(III)-Catalyzed Indole C-H Activation
Reaction TypeDirecting GroupCatalystPositionKey FeatureReference
Hydroarylation/Heck-type-COCF₃[CpRhCl₂]₂C4Switchable selectivity with additives rsc.org
TrifluoromethylthiolationPyrimidine[CpRhCl₂]₂C2Selective C-S bond formation acs.org
AlkylationN-pyridyl[Cp*RhCl₂]₂C2Alkylation with diazo compounds mdpi.com

To avoid the cost and potential toxicity associated with transition metals, metal-free trifluoromethylation methods have been developed. These reactions often proceed via a radical mechanism, where a trifluoromethyl radical is generated from an inexpensive and stable precursor. rsc.orgsci-hub.se

A common and environmentally friendly CF₃ source for these reactions is sodium trifluoromethanesulfinate (CF₃SO₂Na). rsc.orgsci-hub.seresearchgate.net In the presence of an oxidant like potassium persulfate (K₂S₂O₈) or an organic peroxide, CF₃SO₂Na generates the CF₃ radical, which then attacks the electron-rich indole ring, typically at the C2 position. rsc.orgsci-hub.seresearchgate.net These reactions are often performed at elevated temperatures. researchgate.net This method is highly regioselective for the C2-position in indoles that are substituted at C3 and shows good tolerance for various functional groups, including halogens. sci-hub.se Another approach involves visible-light-promoted, photosensitizer-free trifluoromethylation. For example, YlideFluor, in the presence of a base like DBU, can form a donor-acceptor complex that, upon irradiation with blue light, generates a trifluoromethyl radical capable of functionalizing tryptophan-containing peptides selectively at the indole's C2-position. sioc-journal.cn

Table 4: Examples of Metal-Free Indole Trifluoromethylation
Indole SubstrateCF3 SourceReagents/ConditionsPositionYieldReference
3-Methyl-1H-indoleCF₃SO₂NaK₂S₂O₈, MeCN, 140 °CC273% sci-hub.seresearchgate.net
5-Bromo-3-methyl-1H-indoleCF₃SO₂NaK₂S₂O₈, MeCN, 140 °CC254% sci-hub.se
3-Formyl-1H-indolePh₃P⁺CF₂CO₂⁻TBAF, DMF-CHO to -CH₂CF₃77% (gram scale) acs.org
Boc-Trp-OMeYlideFluorDBU, Blue LEDs, DMSOC260% sioc-journal.cn
Photoinduced Trifluoromethylation Methodologies

Photoinduced methods offer a mild and efficient approach for the C-2 trifluoromethylation of indole scaffolds. These reactions often proceed under ambient conditions without the need for external photocatalysts.

One notable method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, under UV light irradiation (360–365 nm). thieme-connect.comresearchgate.net This process is conducted in the presence of oxygen or air, which facilitates the in situ generation of the trifluoromethyl radical (•CF3). thieme-connect.comresearchgate.net The reaction demonstrates good substrate tolerance and has been proven to be scalable to the gram level. thieme-connect.com For instance, the trifluoromethylation of indole (1a) using this method yielded the corresponding 2-(trifluoromethyl)indole (2a) with a 72% isolated yield on a 6 mmol scale. thieme-connect.com The efficiency of these reactions can be influenced by the electronic nature of the substituents on the indole ring, with electron-withdrawing groups generally leading to higher yields compared to electron-donating groups. thieme-connect.com

Recent advancements have also demonstrated the use of visible light (380–385 nm) for the photoinduced trifluoromethylation of indoles, again using CF3SO2Na, but in the presence of an oxidant like tert-butyl hydrogen peroxide (TBHP) to facilitate the direct C-H trifluoromethylation. researchgate.net This highlights a trend towards using more accessible energy sources and avoiding traditional metal catalysts. researchgate.netmdpi.com

Trifluoromethylation via Radical Pathways

Radical trifluoromethylation represents a powerful strategy for the direct functionalization of indole cores. These methods typically involve the generation of a trifluoromethyl radical from a suitable precursor, which then attacks the electron-rich indole ring.

A variety of reagents are employed as trifluoromethyl radical sources. These include hypervalent iodine reagents (e.g., Togni's reagent), trifluoroiodomethane (CF3I), trifluorobromomethane (CF3Br), and sodium trifluoromethanesulfinate (Langlois' reagent). rsc.orgacs.orgacs.orgwikipedia.orgbeilstein-journals.org The reaction of isonitriles with Togni's reagent, for example, allows for the synthesis of 2-trifluoromethylindoles without the need for a transition metal catalyst, forming two or three C-C bonds in the process. acs.orgnih.gov

Copper-catalyzed radical reactions are also prevalent. An efficient copper-catalyzed oxidative trifluoromethylation of indoles uses the low-cost CF3SO2Na. mdpi.com These reactions show broad functional group tolerance and proceed in good to excellent yields. mdpi.com Mechanistic studies suggest that these transformations proceed through a radical process, often initiated by an oxidant. mdpi.com The regioselectivity of radical trifluoromethylation on the indole nucleus can be a challenge, often yielding a mixture of C-2 and C-3 substituted products, particularly when the substrate lacks a blocking group. acs.org

A visible-light-induced cascade radical trifluoromethylation/cyclization/dearomatization of isocyanide-containing indoles with CF3Br has been developed, affording trifluoromethylated spiroindolines in good yields. acs.orgacs.orgnih.gov This method showcases the utility of radical pathways in constructing complex molecular architectures. acs.orgacs.orgnih.gov

Electrophilic Trifluoromethylation Reagents and Their Application

Electrophilic trifluoromethylation provides another direct route to trifluoromethylated indoles, although it is generally less effective for the indole nucleus itself compared to more electron-rich substrates or activated indole derivatives like indolines. rsc.org The direct electrophilic trifluoromethylation of the indole ring is often not a viable strategy. rsc.org

The most common electrophilic trifluoromethylating agents are hypervalent iodine compounds, such as Togni's reagents and Umemoto's reagents. rsc.orgrsc.orgacs.orgethz.ch These reagents act as a source of a formal "CF3+" cation. While direct trifluoromethylation of simple indoles is challenging, these reagents have found success with modified indole substrates. For example, they work on indolides, which are N-acylated indoles. rsc.org

The development of these electrophilic reagents involved an "Umpolung" or reversal of polarity of a nucleophilic CF3 source, typically by linking it to an iodine(III) center. acs.orgethz.ch The stability and reactivity of these reagents have been fine-tuned, leading to the development of compounds that are stable enough for isolation and handling. acs.orgethz.ch

Cyclization Strategies Incorporating Trifluoromethyl Moieties

An alternative to the direct trifluoromethylation of a pre-formed indole ring is to construct the indole nucleus from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the regiochemistry of the trifluoromethyl substituent.

Precursor-Based Annulation Reactions with Trifluoromethylated Building Blocks

This strategy involves the synthesis and subsequent cyclization of specifically designed, trifluoromethylated starting materials to form the indole ring.

Domino Trifluoromethylation/Cyclization Approaches

Domino or cascade reactions that combine trifluoromethylation and cyclization in a single pot are highly efficient. A prominent example is the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines. acs.orgnih.gov This method utilizes a fluoroform-derived CuCF3 reagent. acs.orgnih.gov The reaction proceeds via a domino trifluoromethylation/cyclization sequence, ensuring that the CF3 group is unambiguously placed at the C-2 position of the indole core. acs.orgnih.gov This strategy can also be adapted to produce 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for further derivatization. acs.orgnih.gov

Similarly, a domino cyclization/trifluoromethylation of 2-alkynylanilines can be used to synthesize 3-(trifluoromethyl)indoles. rsc.orgrsc.org This reaction also employs a fluoroform-derived CuCF3 reagent, but the mechanism involves the initial coordination of the copper complex to the alkyne, followed by a 5-endo-dig cyclization to form the indole core, and subsequent installation of the CF3 group. rsc.org

Starting MaterialReagentProductPosition of CF3Reference
2-AlkynylanilineCuCF3 (from Fluoroform)2-(Trifluoromethyl)indoleC-2 acs.org, nih.gov
2-AlkynylanilineCuCF3 (from Fluoroform)3-(Trifluoromethyl)indoleC-3 rsc.org, rsc.org
Intramolecular Cyclization Pathways

Intramolecular cyclization involves precursors where the components of the future indole ring are already linked. A key step is the ring-closing reaction to form the heterocyclic system.

One such pathway is the cyclization of α-(trifluoromethyl)styrenes bearing a sulfonamido group at the ortho-position. researchgate.netresearchgate.net Treatment of these precursors with an oxidant like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can induce an oxidative cyclization through intramolecular C-H/N-H coupling to afford 3-(trifluoromethyl)indoles in high yields. researchgate.netresearchgate.net

Another approach involves the synthesis of 2-CF3-indoles starting from ortho-nitrobenzaldehydes. mdpi.com These are first converted to trifluoromethylated ortho-nitrostyrenes. Subsequent reaction with pyrrolidine (B122466) forms an enamine, and a one-pot reduction of the nitro group initiates an intramolecular cyclization to yield the desired 2-CF3-indole. mdpi.com

A rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles provides an alternative route to N-fluoroalkylated indoles. rsc.org This method represents a valuable pathway to indoles with fluoroalkyl groups on the nitrogen atom. rsc.org

PrecursorKey Reaction StepProductPosition of CF3Reference
o-Sulfonamido-α-(trifluoromethyl)styreneOxidative C-H/N-H coupling3-(Trifluoromethyl)indoleC-3 researchgate.net, researchgate.net
α-CF3-β-(2-nitroaryl) enamineNitro group reduction / Cyclization2-CF3-indoleC-2 mdpi.com
N-Fluoroalkylated 1,2,3-triazoleRh(II)-catalyzed transannulationN-Fluoroalkylated indoleN-1 rsc.org

Classical Indole Synthesis Adaptations for Trifluoromethylated Compounds

Venerable named reactions for indole synthesis have been successfully adapted to accommodate trifluoromethylated substrates, demonstrating their enduring utility.

The Fischer indole synthesis, a robust method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, is a cornerstone of indole chemistry. wikipedia.orgopenmedicinalchemistryjournal.com Its application to trifluoromethylated targets has been achieved primarily by using precursors containing the CF3 group. A key development is the synthesis of N-(trifluoromethyl)hydrazines. thieme-connect.com These precursors, prepared via a Curtius-type rearrangement, can undergo the Fischer synthesis to produce N-trifluoromethyl indoles. thieme-connect.comrsc.org This approach is significant as the N-CF3 group is stable under the strong acid and high-temperature conditions of the reaction. thieme-connect.com Alternatively, trifluoromethylated ketones or aldehydes can be reacted with standard phenylhydrazines. A notable variation is the "interrupted Fischer indolization," where the reaction cascade is intercepted to form fused indoline (B122111) ring systems. nih.gov

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. wikipedia.org This reaction has been ingeniously modified for the regioselective synthesis of trifluoromethylated indoles. acs.org A critical challenge in using unsymmetrical alkynes is controlling the regioselectivity of the annulation. Research has shown that when unsymmetric 2-CF3-1,3-enynes are used as the alkyne component, the trifluoromethyl group exerts a strong directing effect. acs.org The presence of the CF3 group deterministically controls the regioselectivity, leading to a single indole isomer, whereas replacing the CF3 group with a methyl or phenyl group results in a mixture of isomers. acs.org This modification provides a reliable route to specifically substituted 2-CF3-indoles. acs.org The standard Larock conditions involve a palladium catalyst, such as Pd(OAc)2, often with a phosphine (B1218219) ligand and a base like K2CO3. wikipedia.orgnih.gov

Table 3: Trifluoromethyl Group-Induced Regioselective Larock Indole Synthesis acs.org
Aniline ComponentAlkyne ComponentKey ConditionsProduct (Regioisomer Ratio)Yield
2-Iodoaniline(Z)-5,5-Dimethyl-1-(trifluoromethyl)hex-1-en-3-ynePd(OAc)2, PPh3, K2CO3, DMF, 100 °C4-(tert-Butyl)-2-(trifluoromethyl)-1H-indole (>20:1)72%
2-Iodo-4-methylaniline(Z)-1-(Trifluoromethyl)-4-phenylbut-1-en-3-ynePd(OAc)2, PPh3, K2CO3, DMF, 100 °C6-Methyl-4-phenyl-2-(trifluoromethyl)-1H-indole (>20:1)85%
2-Iodoaniline(Z)-1-Phenyl-4-(trifluoromethyl)but-3-en-1-ynePd(OAc)2, PPh3, K2CO3, DMF, 100 °C3-Phenyl-2-(trifluoromethyl)-1H-indole (>20:1)80%

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a 1,4-benzoquinone (B44022) with a β-amino-α,β-unsaturated carbonyl compound. bhu.ac.in This reaction is highly relevant for the preparation of trifluoromethylated indoles, particularly those substituted at the 4-position. A practical application involves the reaction of 2-trifluoromethyl-1,4-benzoquinone with an enamine, such as tert-butyl 3-aminocrotonate. researchgate.net This specific reaction has been used to synthesize tert-butyl 5-hydroxy-2-methyl-4-(trifluoromethyl)-1H-indole-3-carboxylate, a key intermediate for selective androgen receptor modulators (SARMs). researchgate.net The reaction's success demonstrates that the Nenitzescu method is a viable and important strategy for accessing the 4-(trifluoromethyl)indole scaffold. The reaction conditions and the nature of the substituents on both the quinone and the enamine partner significantly influence the outcome and yield. researchgate.net

Advanced Synthetic Approaches to Trifluoromethylated Indoles

Beyond adaptations of classical methods, several advanced synthetic strategies have been developed. A domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent (derived from fluoroform) provides an efficient route to 2-(trifluoromethyl)indoles. acs.org This method constructs the indole core with unambiguous positioning of the CF3 group. acs.org

Another advanced approach involves the transition-metal-catalyzed desulfurization–fluorination/cyclization of 2-alkynylaryl isothiocyanates or 2-alkynylanilines under mild conditions. rsc.org This cascade reaction offers good substrate scope and produces N-trifluoromethyl indoles in moderate to high yields. rsc.org

Furthermore, innovative methods utilizing hydrofluoroolefins (HFOs) as building blocks have been reported. One such method involves a Suzuki–Miyaura cross-coupling of a brominated HFO with an N-tosylated o-borylaniline, followed by a nucleophilic 5-endo-trig cyclization to generate 3-CF3-indoles in a one-pot operation. researchgate.net These cutting-edge techniques highlight the continuous evolution of synthetic chemistry to meet the demand for complex fluorinated heterocycles.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering advantages over traditional batch processing in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of trifluoromethylated indoles has demonstrated its potential to streamline production and improve process control.

A notable example is the multi-step flow synthesis of an auxin mimic herbicide based on an indole structure. d-nb.infouc.pt A key step in this process is the reductive cyclization to form the indole ring. For instance, a precursor solution in ethyl acetate (B1210297) (EtOAc) and ethanol (B145695) (EtOH) with acetic acid as an additive can be processed through a ThalesNano H-cube system. d-nb.info Using a 10 mol % Palladium on carbon (Pd/C) catalyst cartridge at 50 °C, complete conversion to the indole product was achieved. d-nb.info

Further derivatization under flow conditions has also been successful. The condensation of an indole-3-carboxylate (B1236618) with hydrazine (B178648) was performed in a flow coil reactor. d-nb.infouc.pt By pumping stock solutions of the indole ester and hydrazine through a PEEK T-piece into a fluorinated ethylene (B1197577) propylene (B89431) (FEP) flow coil heated to 100 °C, the corresponding acyl hydrazide was produced with a residence time of 40 minutes, resulting in an 81% isolated yield after purification. d-nb.info Such integrated flow systems, which combine synthesis and downstream processing, highlight the capability of continuous processing to enable rapid scale-up of complex heterocyclic molecules. d-nb.info

The general benefits of continuous flow processing for nitrogen-containing heterocycles include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents or intermediates. acs.orgacs.org For trifluoromethylation reactions, flow reactors can operate at elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields. For example, using trifluoroacetic anhydride (B1165640) (TFAA) as the trifluoromethyl source, reactions in a continuous-flow setup at 80 °C and 6 bar pressure achieved quantitative yields for the synthesis of trifluoromethylated imidazopyridines, a process that is conceptually applicable to other heterocycles like indoles. acs.org

Table 1: Example of Flow Chemistry Conditions for Indole Synthesis

Parameter Value Reference
Reaction Step Reductive Cyclization to Indole d-nb.info
Reactor ThalesNano H-cube d-nb.info
Catalyst 10 mol % Pd/C cartridge d-nb.info
Temperature 50 °C d-nb.info
Result Full Conversion d-nb.info
Reaction Step Hydrazide formation d-nb.info
Reactor FEP flow coil (52 mL) d-nb.info
Reagents Indole-3-carboxylate, Hydrazine d-nb.info
Temperature 100 °C d-nb.info
Residence Time 40 min d-nb.info

Stereoselective Synthesis of Chiral Trifluoromethylated Indole Derivatives

The development of catalytic asymmetric methods to construct chiral molecules containing a trifluoromethyl group is of paramount importance for the pharmaceutical and agrochemical industries. sustech.edu.cn The Friedel-Crafts reaction is one of the most powerful and atom-economical strategies for creating carbon-carbon bonds to the indole nucleus, and its asymmetric variant provides a direct route to optically active indole derivatives. researchgate.netacs.org

Several catalytic systems have been developed for the enantioselective Friedel-Crafts alkylation of indoles with various trifluoromethylated electrophiles. These methods allow for the creation of stereogenic centers, including all-carbon quaternary centers, with high levels of enantioselectivity.

Catalytic Systems and Applications:

Chiral Brønsted Acids: Chiral phosphoric acids have proven to be effective catalysts. In a one-pot reaction, the Friedel-Crafts alkylation of 4,7-dihydroindole with N-unprotected trifluoromethyl ketimines, catalyzed by a chiral phosphoric acid, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), affords chiral 2-indolylmethylamines bearing a trifluoromethyl moiety in good to high yields and with excellent enantioselectivities. researchgate.netbanrepcultural.org

Chiral Lewis Acids:

Zirconium Complexes: Chiral complexes formed from BINOL-based ligands and zirconium tert-butoxide catalyze the Friedel-Crafts reaction between indoles and β-trifluoromethyl-α,β-unsaturated ketones. This method produces functionalized indoles with a trifluoromethyl-substituted tertiary carbon center in good yields and with enantiomeric excesses (ee) up to 99%. nih.gov

Calcium Complexes: An efficient enantioselective Friedel-Crafts alkylation of indoles with α-CF₃-substituted β-nitrostyrenes is catalyzed by a chiral calcium BINOL bis(phosphate) complex. This reaction provides access to a variety of optically active indoles that have a trifluoromethylated all-carbon quaternary stereocenter, with high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). acs.org

Copper Complexes: A dual catalytic system using a copper(I) salt and a chiral phosphoric acid enables the asymmetric tandem functionalization of unactivated alkenes. This process, triggered by radical trifluoromethylation, leads to the synthesis of valuable chiral trifluoromethylated indole derivatives with good enantioselectivity. sustech.edu.cn Another system, using an iPr-BOX-Cu(II) complex, catalyzes the reaction of indoles with trifluoroethylidene malonates, yielding products with 75–96% ee and 84–99% yield. chimia.ch

Nickel Complexes: A nickel(II) complex with an imidazoline-oxazoline ligand has been used to catalyze the asymmetric Friedel-Crafts reaction of indoles with β-CF₃-β-(3-indolyl)nitroalkenes. This method yields chiral bis(3-indolyl)methanes containing a trifluoromethylated all-carbon quaternary stereocenter in up to 98% yield and 94% ee. acs.org

These methodologies provide robust and versatile platforms for accessing a wide range of structurally diverse and enantioenriched trifluoromethylated indole derivatives, which are highly valuable for drug discovery programs.

Table 2: Overview of Asymmetric Friedel-Crafts Reactions for Chiral Trifluoromethylated Indole Synthesis

Catalyst System Electrophile Product Type Yield Enantioselectivity (ee) Reference
Chiral Phosphoric Acid / DDQ N-unprotected CF₃-ketimines Chiral 2-indolylmethylamines Good to High Excellent researchgate.netbanrepcultural.org
Zirconium-BINOL complex β-CF₃-α,β-enones Indoles with CF₃-tertiary carbon Good up to 99% nih.gov
Calcium-BINOL phosphate (B84403) complex α-CF₃-β-nitrostyrenes Indoles with CF₃-quaternary carbon up to 99% up to 98% acs.org
Copper(I) / Chiral Phosphoric Acid Unactivated alkenes Chiral CF₃-indole derivatives Moderate to Good Good sustech.edu.cn
Nickel(II)-Imidazoline-oxazoline β-CF₃-β-(3-indolyl)nitroalkenes Chiral bis(3-indolyl)methanes up to 98% up to 94% acs.org

Reaction Mechanisms and Mechanistic Investigations in 5 Trifluoromethyl Indole Synthesis

Elucidation of Catalytic Cycles in Metal-Mediated Trifluoromethylation

Metal-catalyzed reactions are pivotal for the selective introduction of the trifluoromethyl (CF3) group onto the indole (B1671886) nucleus. Copper and palladium complexes are prominently featured in these transformations, each operating through distinct catalytic cycles.

Copper-catalyzed methods often involve the C-H activation of the indole ring. semanticscholar.org A plausible mechanism for the copper(II)-catalyzed oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) as the CF3 source involves a radical process. semanticscholar.orgmdpi.com The cycle is initiated by the generation of a trifluoromethyl radical (•CF3) from the reaction of CF3SO2Na with an oxidant like tert-butyl hydroperoxide (tBuOOH). mdpi.com This radical then adds to the indole, forming a radical intermediate. Subsequent oxidation by the Cu(II) catalyst generates a cationic intermediate and regenerates the active Cu(I) species. mdpi.com Deprotonation then yields the trifluoromethylated indole. The Cu(I) is re-oxidized to Cu(II) by the oxidant to complete the catalytic cycle. semanticscholar.orgmdpi.com The use of a base has been noted as crucial for this transformation. semanticscholar.org Mechanistic studies using 19F NMR have identified Cu(I) and Cu(III) trifluoromethyl complexes as key intermediates, suggesting the possibility of concomitant electrophilic pathways alongside single-electron transfer (SET) mechanisms. beilstein-journals.org

Palladium-catalyzed trifluoromethylation often proceeds via a different mechanism, particularly when starting from halo-indoles. These reactions typically follow a pathway involving oxidative addition and reductive elimination. For instance, palladium-catalyzed C7-trifluoromethylation of indolines has been achieved using a removable directing group, a Pd(II) catalyst, and a Cu(II) oxidant with Umemoto's reagent as the CF3 source. nih.gov While the specific mechanism for 5-(trifluoromethyl)indole via this route is not detailed, analogous cross-coupling reactions suggest a cycle where the Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide) of the 5-haloindole. The resulting Pd(II) complex then undergoes transmetalation with a trifluoromethylating agent (e.g., TMSCF3) or reacts with a CF3 source to form a Pd(II)-CF3 complex. Reductive elimination from this complex then furnishes the this compound product and regenerates the Pd(0) catalyst. osti.govnih.gov

Catalyst SystemCF3 SourceProposed Key StepsRef.
CuSO4/tBuOOHCF3SO2NaRadical •CF3 generation, addition to indole, Cu(II)-mediated oxidation, deprotonation. semanticscholar.orgmdpi.com
Pd(II)/Cu(II)Umemoto's ReagentOxidative addition of Pd(0) to C-X bond, transmetalation/reaction with CF3 source, reductive elimination. nih.govosti.gov

Radical Initiation and Propagation Mechanisms

Radical trifluoromethylation represents a powerful and widely used strategy for synthesizing trifluoromethylated heterocycles. nih.govnih.gov These reactions are initiated by the generation of the highly reactive trifluoromethyl radical (•CF3) from various precursors.

Commonly used radical initiators include Togni's reagents and Umemoto's reagents. acs.orgnih.govcas.cn For example, Umemoto's reagent, upon photo-irradiation, can undergo homolysis to generate a trifluoromethyl radical. nih.gov This radical can then engage in a cascade cyclization with an appropriate indole substrate. nih.gov Similarly, Togni's reagents can serve as a source of •CF3, which can be trapped by an alkene to form a relayed radical intermediate that subsequently reacts with the indole ring. nih.govacs.org

Photoredox catalysis offers a mild and efficient way to generate trifluoromethyl radicals. rsc.orgresearchgate.net In a typical photoredox cycle, a photosensitizer, such as [Ru(bpy)3]2+, is excited by visible light to a long-lived triplet state. rsc.orgbeilstein-journals.org This excited state can then engage in a single-electron transfer (SET) with a trifluoromethyl source like trifluoromethanesulfonyl chloride. This process generates a triflyl radical anion, which rapidly decomposes to produce the trifluoromethyl radical, sulfur dioxide, and a chloride anion. nih.gov The electrophilic •CF3 radical then adds to the electron-rich indole core. nih.gov The resulting radical intermediate is subsequently oxidized to a cation, followed by deprotonation to yield the final product. The photocatalyst is regenerated in the process, completing the catalytic cycle. beilstein-journals.org The observation of quantum yields exceeding 100% in some cases strongly suggests the contribution of a radical propagation chain mechanism. rsc.org

Another significant source of trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent. semanticscholar.orgrsc.org In the presence of an oxidant like tert-butyl hydroperoxide, CF3SO2Na generates the •CF3 radical, which can then react with indoles in a metal-free oxidative trifluoromethylation process. mdpi.comrsc.org Control experiments, such as the suppression of the reaction in the presence of radical scavengers like TEMPO and BHT, provide strong evidence for the involvement of a radical pathway. mdpi.com

Electrophilic Aromatic Substitution Pathways at Indole Core

The direct electrophilic trifluoromethylation of the indole core is a challenging yet direct approach to introduce a trifluoromethyl group. The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, by carefully selecting the reagents and reaction conditions, trifluoromethylation at other positions, including C5, can be achieved.

The use of superacids provides a potent medium for electrophilic trifluoromethylation. researchgate.netlookchem.com In a mixture of hydrogen fluoride (B91410) and antimony pentoxide (HF/SbF5) with carbon tetrachloride as the trifluoromethyl source, indoles can be selectively trifluoromethylated at the C5 position. lookchem.com The proposed mechanism involves the generation of the electrophile 'CCl3+' from CCl4 under the superacidic conditions. lookchem.com This electrophile then attacks the indole ring. The reaction's regioselectivity is influenced by the protonation state of the indole. For the parent indole, protonation at the C3 position deactivates it towards further electrophilic attack, and the less deactivated C5 position becomes the site of substitution. lookchem.com The initial trichloromethylated intermediate is subsequently converted to the trifluoromethyl group upon treatment with HF/pyridine. lookchem.com

Hypervalent iodine reagents, such as Togni's reagents, are also employed as electrophilic trifluoromethylating agents. acs.orgresearchgate.net While often associated with radical pathways, under certain conditions, they can participate in electrophilic substitution. The reaction of indoles with Togni's reagent can lead to C2-trifluoromethylation, often catalyzed by a copper salt. acs.org However, the synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione, a related compound, has been achieved through what is described as an electrophilic trifluoromethylation of an indole derivative using a hypervalent iodine reagent, suggesting the feasibility of this pathway for the indole core.

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. This property can be exploited to control the regioselectivity of subsequent reactions.

Reagent SystemProposed ElectrophileKey Mechanistic FeatureRef.
HF/SbF5/CCl4'CCl3+'Reaction in superacid; protonation of indole influences regioselectivity. lookchem.com
Togni's Reagent[CF3]+ equivalentCan act as an electrophilic source of trifluoromethyl group. acs.org

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic pathways offer an alternative strategy for the synthesis of this compound, typically starting from a pre-functionalized indole ring. These methods often involve the displacement of a leaving group at the C5 position by a trifluoromethyl nucleophile or its synthetic equivalent.

A common approach involves the use of the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source. While direct nucleophilic aromatic substitution on an unsubstituted indole is difficult, the reaction can be facilitated on a suitably activated substrate. For instance, a 5-haloindole or an indole with another good leaving group at the C5 position can undergo nucleophilic displacement.

While direct nucleophilic aromatic substitution (SNAr) of a trifluoromethyl anion on an indole ring is not explicitly detailed in the provided context, related transformations provide mechanistic insights. For example, nickel-mediated trifluoromethylation of phenol (B47542) derivatives (which are electronically similar to indoles in some respects) involves the transformation of a C-O bond. osti.gov This suggests that a transition metal could facilitate the nucleophilic trifluoromethylation of a 5-hydroxyindole (B134679) derivative.

Furthermore, reactions involving the addition of a trifluoromethyl group to an activated indole species can be considered. For example, iron-catalyzed azidotrifluoromethylation of indoles proceeds by the selective transfer of a CF3 group to the C2 position, followed by the installation of an azide (B81097) at C3. nih.gov This proceeds through a radical addition followed by the formation of a β-trifluoromethyl carbenium ion, which is then trapped by the azide. While this specific reaction does not yield the 5-substituted product, it illustrates a pathway involving the addition of a CF3 source to the indole double bond, which could be adapted to achieve C5 functionalization under different conditions.

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of trifluoromethylation reactions. semanticscholar.org DFT calculations provide valuable insights into reaction pathways, transition state energies, and the origins of regioselectivity, which are often difficult to determine experimentally.

In the context of indole trifluoromethylation, DFT studies have been employed to understand the mechanism of C-H functionalization. For instance, in the 2,2,2-trifluoroethylation of indoles, DFT calculations helped to reveal the mechanistic steps and explain the crucial role of basic additives in the transformation. rsc.orgrsc.org By modeling the reaction between indole and a trifluoroethylating iodonium (B1229267) salt, researchers could map out the energy profile of the reaction, identifying the transition states for N-alkylation versus C3-alkylation and thus explaining the observed selectivity. rsc.orgrsc.org

Computational studies have also been used to investigate the regioselectivity of electrophilic substitution on the indole nucleus. DFT calculations can determine the relative stabilities of the sigma-complexes formed upon attack of the electrophile at different positions (C2, C3, C5, etc.), thereby predicting the most likely site of substitution. researchgate.net

Furthermore, theoretical investigations have shed light on radical dearomatization reactions of indoles. For the reaction of indole-tethered amines with CO2 and a CF3 radical source, DFT calculations indicated that the transformation begins with deprotonation and CO2 insertion, followed by CF3 radical addition to the indole and subsequent intramolecular C-O coupling. researchgate.net These computational findings are crucial for validating proposed mechanisms and for designing new, more efficient synthetic strategies.

Computational MethodApplication in Indole TrifluoromethylationKey InsightsRef.
Density Functional Theory (DFT)C-H functionalization mechanismElucidation of transition states, role of additives, explanation of regioselectivity. rsc.orgrsc.org
DFTElectrophilic substitutionPrediction of regioselectivity by comparing stabilities of intermediates. researchgate.net
DFTRadical dearomatizationValidation of multi-step reaction pathways involving radical addition and cyclization. researchgate.net

Derivatization and Further Functionalization of 5 Trifluoromethyl Indole

Regioselective Functionalization at Nitrogen (N-position)

The nitrogen atom of the indole (B1671886) ring is a primary site for functionalization. The introduction of substituents at the N-1 position can be crucial for modulating the electronic properties of the indole and for providing a handle for further synthetic transformations. Protecting the indole nitrogen is a common strategy to prevent unwanted side reactions and to direct subsequent functionalization to other positions on the ring. ikm.org.my

A variety of protecting groups can be installed on the nitrogen of 5-(trifluoromethyl)indole. For instance, N-alkylation can be achieved under basic conditions using alkyl halides. More sophisticated protecting groups, such as sulfonyl derivatives (e.g., tosyl or mesityl), are also employed to enhance stability or to influence the regioselectivity of subsequent reactions. mdpi.com The choice of the N-substituent can be critical; for example, the use of an N-Boc (tert-butyloxycarbonyl) group can diminish the nucleophilicity of the indole, potentially making subsequent cross-coupling reactions more challenging. nih.gov In contrast, an N-SEM (2-(trimethylsilyl)ethoxymethyl) group is more electron-releasing and stable under various conditions, offering advantages in certain synthetic routes. nih.gov

The selection of the N-protecting group can also influence the outcome of cyclization reactions. For example, in the synthesis of pentaleno[2,1-b]indoles, switching the protecting group from a tosyl to a mesityl group did not significantly affect the cyclization process. mdpi.com This highlights the importance of empirical evaluation of different N-substituents to optimize reaction outcomes.

Electrophilic Substitution at C-2 and C-3 Positions

The indole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. acs.org The C-3 position is generally the most reactive site for electrophilic substitution due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate. quora.com However, the strong electron-withdrawing trifluoromethyl group at C-5 deactivates the benzene (B151609) portion of the indole ring, further favoring electrophilic attack on the pyrrole (B145914) ring.

Table 1: Examples of Electrophilic Substitution Reactions on this compound Derivatives

ElectrophileReagent/ConditionsPosition of SubstitutionProduct Type
Acyl cationAcyl chloride/Lewis acid (e.g., SnCl₄)C-33-Acylindole ikm.org.my
Alkyl cationtrans-β-nitrostyrenes/Chiral catalystC-33-Alkylindole acs.org
Trifluoromethylsulfenyl cationCF₃SClC-3 (with protected N)3-(Trifluoromethyl)thioindole beilstein-journals.org

Friedel-Crafts acylation is a classic example of electrophilic substitution at the C-3 position. The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), can yield 3-acylindoles. ikm.org.my The choice of Lewis acid can be critical, with SnCl₄ showing good yields for indoles bearing electron-withdrawing groups. ikm.org.my

While C-3 is the preferred site, substitution at C-2 can also occur, sometimes leading to a mixture of products or di-substituted derivatives. ikm.org.my The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, in some cases, protecting the nitrogen atom can help to direct electrophilic attack to the C-3 position. ikm.org.my

The introduction of a trifluoromethyl group itself at the C-2 position of an indole can be achieved through various methods, including radical and electrophilic trifluoromethylation reactions using reagents like hypervalent iodine compounds or CF₃I. mdpi.comresearchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of indoles. thermofisher.comacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. thermofisher.com For this compound derivatives, cross-coupling reactions provide a versatile means to introduce aryl, alkenyl, and alkyl groups at various positions.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely used method due to the stability and low toxicity of the boronic acid reagents. thermofisher.comrsc.org This reaction has been successfully employed to couple aryl boronic acids with halogenated this compound derivatives. For instance, the palladium-catalyzed reaction between N-aryl(alkyl)sulfonyl-2-alkynylanilides and aryl boronic acids can lead to the synthesis of 2,3-disubstituted indoles. mdpi.com

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of aryl or vinyl halides with alkenes. thermofisher.com This reaction can be used to introduce alkenyl substituents onto the indole scaffold. The Negishi cross-coupling, which employs organozinc reagents, offers another effective strategy for C-C bond formation with good functional group tolerance. thermofisher.com

To facilitate cross-coupling at the C-2 position, indole can be converted into a more reactive nucleophile. One approach involves the preparation of indolylsilanolates, which can then participate in palladium-catalyzed cross-coupling with aryl halides. nih.gov The choice of protecting group on the indole nitrogen can significantly impact the efficiency of these reactions. nih.gov

Table 2: Common Cross-Coupling Reactions for Indole Functionalization

Reaction NameOrganometallic ReagentElectrophileCatalyst System
Suzuki-MiyauraOrganoboron (e.g., boronic acid)Organic Halide/TriflatePalladium catalyst/Base thermofisher.comrsc.org
HeckAlkeneOrganic HalidePalladium catalyst/Base thermofisher.com
NegishiOrganozincOrganic HalidePalladium catalyst thermofisher.com
StilleOrganostannaneOrganic HalidePalladium catalyst thermofisher.com

Ring Transformations and Annulation Reactions to Form Fused Systems

The indole nucleus can serve as a template for the construction of more complex, fused heterocyclic systems. Ring transformations and annulation reactions are key strategies for achieving this, often leading to polycyclic structures with potential biological activity.

Palladium-catalyzed domino reactions are particularly effective for constructing fused indole skeletons. nih.gov For example, intramolecular Larock indole annulation starting from internal alkyne-tethered ortho-iodoaniline derivatives can produce 3,4-fused tricyclic indole systems. nih.gov The presence of a trifluoromethyl group can influence the regioselectivity of such annulation reactions. In the Larock synthesis using unsymmetric 2-CF₃-1,3-enynes, the trifluoromethyl group was found to be a determining factor for the regioselectivity of the reaction. nih.gov

Another approach involves the reaction of substituted indoles with donor-acceptor cyclopropanes. For instance, (3-formylindol-4-yl)-substituted donor-acceptor cyclopropanes can be converted in one step to 5,6-dihydro-1H- ikm.org.myacs.orgdiazepino[4,5,6-cd]indoles, which are peri-annulated indole derivatives. acs.org These products can be further transformed into alkaloid-like tetracyclic compounds. acs.org

Furthermore, palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can lead to the formation of trifluoromethyl-containing indoles and indolines through [4+1] or [3+2] annulation processes, depending on the structure of the alkene substrate. rsc.orgnih.gov

Introduction of Additional Functional Groups (e.g., hydroxyl, amino, halogen)

The introduction of other functional groups, such as hydroxyl, amino, and halogens, further expands the chemical space accessible from this compound. These groups can serve as handles for subsequent modifications or can directly contribute to the desired properties of the final molecule. ashp.orgkhanacademy.orgsolubilityofthings.com

Halogenation of the indole ring can be achieved using various electrophilic halogenating agents. The position of halogenation can often be controlled by the reaction conditions and the existing substitution pattern on the indole. The resulting haloindoles are valuable intermediates for cross-coupling reactions.

The functional groups introduced can significantly alter the electronic properties of the indole ring. For example, hydroxyl and amino groups are generally considered electron-donating, while halogens and the trifluoromethyl group are electron-withdrawing. ashp.org This interplay of electronic effects must be carefully considered when designing multi-step synthetic sequences.

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-(Trifluoromethyl)indole, offering insights into the connectivity and chemical environment of its constituent atoms.

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative probe for characterizing this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shift of the CF₃ group is highly sensitive to its electronic environment within the indole (B1671886) ring system.

¹H and ¹³C NMR spectroscopy provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are observed for each of the aromatic protons and the N-H proton of the indole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing trifluoromethyl group at the C5 position. The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, and H7) will exhibit characteristic multiplicities (e.g., doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group (C5) will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also influenced by the substituent, with the C5 carbon being significantly deshielded.

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H~8.1br s-
H4~7.9d~8.5
H7~7.5d~8.5
H6~7.2dd~8.5, ~1.5
H2~7.3t~2.5
H3~6.6t~2.5
Carbon (¹³C) Chemical Shift (ppm) Multiplicity (due to ¹⁹F coupling) Coupling Constant (J) in Hz
C2~125s-
C3~103s-
C3a~128s-
C4~120s-
C5~124q~270
C6~118s-
C7~111s-
C7a~137s-
CF₃~125q~270

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. The data is inferred from typical values for substituted indoles and related trifluoromethyl compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound to be 185.15 g/mol . sigmaaldrich.comscbt.com

The fragmentation pattern of this compound under electron ionization (EI) is expected to be characteristic of indole derivatives. Common fragmentation pathways for indoles involve the loss of small neutral molecules such as HCN. The presence of the stable trifluoromethyl group will also influence the fragmentation. A significant fragment would likely correspond to the loss of the CF₃ radical, leading to an ion at m/z 116. Further fragmentation of the indole ring would then proceed from this ion. Another possible fragmentation pathway could involve the loss of a fluorine atom from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of indole itself shows a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net

For this compound, the presence of the CF₃ group will introduce strong absorption bands in the region of 1350-1100 cm⁻¹ due to the C-F stretching vibrations. These are typically some of the most intense peaks in the spectrum. The N-H and aromatic C-H and C=C stretching vibrations are expected to be present at similar frequencies to those in unsubstituted indole, although minor shifts may occur due to the electronic influence of the CF₃ group.

Vibrational Mode Approximate Frequency (cm⁻¹)
N-H Stretch3400
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-F Stretch (asymmetric)~1280
C-F Stretch (symmetric)~1120

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of indole exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, typically around 260-290 nm. researchgate.net The position and intensity of these bands are sensitive to substitution on the indole ring.

The introduction of a trifluoromethyl group at the 5-position is expected to cause a slight shift in the absorption maxima. As the CF₃ group is electron-withdrawing, it may lead to a small bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted indole. The exact shift will depend on the interplay of inductive and resonance effects of the substituent on the electronic structure of the indole chromophore. Studies on other 5-substituted indoles, such as 5-hydroxyindole (B134679), have shown shifts in the absorption spectra, indicating the sensitivity of the electronic transitions to substitution at this position. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A crystallographic analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the indole ring system. It would also provide details about the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the fluorine atoms of the CF₃ group, which govern the packing of the molecules in the crystal lattice. The crystal structure of related fluorinated indole derivatives has been reported, providing a basis for understanding the expected solid-state conformation and packing of this compound. iucr.org

Computational Chemistry for Structural and Electronic Properties

Computational chemistry serves as a powerful tool for elucidating the structural and electronic characteristics of this compound at an atomic level. Through various theoretical models and simulation techniques, researchers can predict molecular geometries, understand orbital interactions, and simulate dynamic behavior, providing insights that complement experimental data. These computational approaches are crucial for rationalizing the molecule's reactivity, stability, and potential interactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules like this compound. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. scribd.com

Studies on closely related indole derivatives frequently employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. nih.govresearchgate.net This level of theory has been shown to provide reliable results for the optimized geometries (bond lengths and angles), vibrational frequencies, and electronic characteristics of similar heterocyclic systems. researchgate.net

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. The resulting structural parameters can be compared with experimental data, if available, to validate the computational method. Following optimization, further calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential, which are critical for understanding the molecule's chemical behavior. chemrxiv.org The introduction of the electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position is expected to significantly influence the electronic properties of the indole ring compared to the unsubstituted parent molecule. nih.gov

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.Predicts the three-dimensional structure and planarity of the molecule. The -CF₃ group's orientation relative to the indole ring is determined.
Vibrational Frequencies Calculated frequencies corresponding to the vibrational modes of the molecule.Can be compared with experimental IR and Raman spectra to confirm the structure and assign spectral bands to specific molecular motions.
Electronic Energy The total energy of the molecule in its ground electronic state.Used to assess the relative stability of different isomers or conformers.
Dipole Moment A measure of the overall polarity of the molecule resulting from the charge distribution.The highly electronegative fluorine atoms in the -CF₃ group are expected to impart a significant dipole moment, influencing solubility and intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution or interacting with a biological target. nih.govmdpi.com

A typical MD simulation protocol for a molecule like this compound would involve several key steps. nih.govnih.gov First, the molecule is assigned a set of parameters from a force field (e.g., OPLS-2005, AMBER) that defines the potential energy of the system. The molecule is then placed in a simulation box, often filled with a solvent like water (e.g., TIP3P water model), to mimic physiological or experimental conditions. The system is neutralized by adding counter-ions if necessary. nih.gov

The simulation proceeds with an energy minimization step to remove any unfavorable contacts, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values and stabilized. nih.gov Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies of all atoms) is collected over a timescale ranging from nanoseconds to microseconds. nih.govmdpi.com

Analysis of the MD trajectory can reveal:

Conformational Stability: How the structure of this compound fluctuates around its equilibrium geometry.

Solvation Shell: The arrangement and dynamics of solvent molecules around the solute.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds or other non-covalent interactions with surrounding molecules. nih.gov

Binding Dynamics: If simulated with a target protein, MD can elucidate the stability of the binding pose, key interacting residues, and the mechanism of ligand binding or unbinding. researchgate.net

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and electronic characteristics of this compound. chalcogen.ro

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and more polarizable. nih.gov The electron-withdrawing -CF₃ group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole, potentially altering the energy gap and thus the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. scribd.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, negative potential is expected around the nitrogen atom of the pyrrole ring and the fluorine atoms, while positive potential would be located around the N-H proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. dergipark.org.trdergipark.org.tr The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the strength of the interaction. chalcogen.ro For this compound, NBO analysis can quantify the electron-withdrawing effect of the -CF₃ group and the extent of π-electron delocalization across the bicyclic indole system.

DescriptorCalculated Value (Illustrative)Interpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.5 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Chemical Hardness (η)2.75 eVMeasures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2.
Electronegativity (χ)3.75 eVMeasures the power of the molecule to attract electrons. Calculated as -(EHOMO + ELUMO) / 2.
NBO E(2) Stabilization Energy> 5 kcal/molIndicates significant hyperconjugative interactions and charge delocalization between specific donor and acceptor orbitals.

Note: The values in the table are illustrative examples based on typical DFT calculations for similar aromatic heterocyclic compounds and are not specific experimental or calculated values for this compound.

Advanced Research Applications of 5 Trifluoromethyl Indole and Its Derivatives

Role as a Privileged Scaffold in Drug Discovery and Development

The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. ijpsr.infosci-hub.redresearchgate.net This structural motif is present in numerous natural products and synthetic compounds with significant biological activities. ijpsr.infonih.gov The introduction of a trifluoromethyl (CF3) group at the 5-position of the indole ring, creating 5-(trifluoromethyl)indole, further enhances its potential in drug discovery. The CF3 group can significantly modify the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are crucial for developing effective drug candidates. ontosight.aivulcanchem.com

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. ijpsr.infomdpi.com For instance, certain trifluoromethyl-substituted indole derivatives have shown promise as inhibitors of Pim kinases, which are implicated in cancer. sci-hub.red The versatility of the this compound scaffold allows for the design and synthesis of diverse molecular libraries, increasing the probability of identifying novel therapeutic agents. researchgate.net

Exploration of Binding Interactions with Biological Targets

The trifluoromethyl group at the 5-position of the indole ring plays a significant role in the binding interactions of its derivatives with biological targets. This group can enhance binding affinity through hydrophobic interactions. For example, in studies with tropomyosin receptor kinase (TRK), the trifluoromethyl group of a 2-methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile derivative was shown to form hydrophobic interactions with leucine (B10760876) and valine residues in the active site. vulcanchem.com Similarly, in the context of Pim kinase inhibitors, the trifluoromethyl group can contribute to binding within specific regions of the enzyme. vulcanchem.com

Furthermore, the indole nucleus itself provides a platform for various non-covalent interactions, including hydrogen bonding and π-π stacking. ontosight.aivulcanchem.com The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking with aromatic amino acid residues of a protein target. vulcanchem.com The combination of the indole core and the trifluoromethyl group allows for a multifaceted interaction profile, contributing to the high affinity and specificity of these compounds for their biological targets. vulcanchem.comsmolecule.com

Modulation of Receptor Activity (e.g., 5-HT receptors)

Derivatives of this compound have been explored for their ability to modulate the activity of various receptors, with a particular focus on serotonin (B10506) (5-HT) receptors. nih.govmdpi.com The serotonin system is implicated in a wide range of physiological and pathological processes, making its receptors important drug targets. wikipedia.org The indole structure is a key component of serotonin (5-hydroxytryptamine), making indole derivatives well-suited to interact with 5-HT receptors. wikipedia.org

For instance, m-trifluoromethylphenylpiperazine (TFMPP), a compound containing a trifluoromethylphenyl group, is known to act as a 5-HT1B/2C receptor agonist. nih.gov While not a direct derivative of this compound, this highlights the role of the trifluoromethyl-aryl moiety in 5-HT receptor modulation. Research has also focused on developing selective 5-HT receptor ligands, and the unique electronic properties conferred by the trifluoromethyl group can contribute to the selectivity of these compounds for specific 5-HT receptor subtypes, such as 5-HT2C over 5-HT2A. acs.org The modulation of these receptors by indole derivatives can have potential therapeutic applications in neurological and psychiatric disorders. mdpi.com

Enzyme Inhibition Studies (e.g., Plasmodial serine hydroxymethyltransferase)

Derivatives of this compound have shown significant potential as enzyme inhibitors, a key strategy in the development of therapeutic agents. One notable example is the inhibition of plasmodial serine hydroxymethyltransferase (SHMT). mdpi.com SHMT is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum, making it an attractive target for antimalarial drugs. nih.gov

Spiro[indole-3,4′-pyrano[2,3-c]pyrazoles] containing a trifluoromethyl group have been identified as inhibitors of plasmodial SHMT. mdpi.com These compounds demonstrate the potential of the this compound scaffold in the design of potent and selective enzyme inhibitors. The trifluoromethyl group can contribute to the binding affinity and specificity of these inhibitors for the active site of the enzyme. core.ac.uk Further research in this area could lead to the development of novel antimalarial agents with a unique mechanism of action.

Development of Novel Chemical Probes

The unique properties of the this compound scaffold also make it a valuable component in the development of novel chemical probes. These probes are essential tools for studying biological processes and for target identification and validation in drug discovery. The trifluoromethyl group can be advantageous in the design of probes for techniques like 19F NMR spectroscopy, which allows for the study of ligand-protein interactions.

Furthermore, indole derivatives are known to exhibit interesting photophysical properties, and the introduction of a trifluoromethyl group can modulate these properties. mdpi.com This has led to the design of fluorescent probes based on the indole scaffold for various applications, including pH sensing. mdpi.com For example, a novel fluorescent molecule, 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole (FI), was designed and synthesized for its potential use as a fluorescent probe. mdpi.com Additionally, photoreactive (3-trifluoromethyl)diazirinyl indole derivatives have been synthesized to serve as photoaffinity labels for the functional analysis of bioactive indole metabolites. acs.org

Applications in Material Science and Organic Electronics

Beyond its applications in the life sciences, this compound and its derivatives are also finding use in the field of material science and organic electronics. chemimpex.com The electronic properties of the indole ring system, combined with the stability and electron-withdrawing nature of the trifluoromethyl group, make these compounds attractive for the development of new organic materials with tailored properties. vulcanchem.com

Components in Organic Light-Emitting Diodes (OLEDs)

Indole derivatives are being explored as components in organic light-emitting diodes (OLEDs) due to their potential to serve as electron-transport layers. vulcanchem.com The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used. The introduction of a trifluoromethyl group can enhance the performance of these materials.

While direct research on this compound in OLEDs is emerging, related fluorinated indole derivatives have shown promise. For example, 5-(trifluoromethoxy)isatin (B62976), a derivative of indole, is used in the synthesis of materials for OLEDs. ossila.com The development of new indole-based materials, including those with trifluoromethyl substituents, is an active area of research aimed at improving the performance of organic electronic devices. zhenyubiotech.com

Building Blocks for Solar Cell Materials

Derivatives of this compound are emerging as promising building blocks for organic solar cells (OSCs). The electron-withdrawing nature of the trifluoromethyl group can be harnessed to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. This is a critical factor in optimizing the efficiency of charge separation and transport within photovoltaic devices.

Research has shown that incorporating fluorinated building blocks, such as those derived from 5-(trifluoromethoxy)isatin, a derivative of indole, can improve the miscibility of components in bulk heterojunction (BHJ) solar cells. ossila.com For instance, an isatin-decorated fullerene (C60) demonstrated enhanced miscibility with the donor polymer P3HT, a key consideration for efficient device performance. ossila.com Furthermore, trifluoromethyl-substituted pyrazoloquinolines have been synthesized and investigated for their potential in photovoltaic applications. mdpi.com These materials, when blended with a polymer donor like poly(3-decylthiophene-2,5-diyl), have been fabricated into BHJ solar cells, demonstrating the versatility of trifluoromethylated heterocycles in this field. mdpi.com

Donor Material ComponentAcceptor Material ComponentDevice ArchitectureNoteworthy Finding
Poly(3-decylthiophene-2,5-diyl) (PDT)1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinolineITO/PEDOT:PSS/PDT + Molx/AlAchieved a power conversion efficiency of approximately 0.38%. mdpi.com
P3HTIsatin-decorated fullerene (C60)Bulk HeterojunctionImproved miscibility between donor and acceptor materials. ossila.com

Development of Fluorescent Dyes and Luminescent Complexes

The unique photophysical properties of this compound derivatives make them valuable components in the design of fluorescent dyes and luminescent complexes. The trifluoromethyl group can enhance fluorescence quantum yields and influence the emission wavelengths of these materials.

A study detailed the design of novel fluorescent molecules based on an indole framework, including a derivative, 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole (FI). mdpi.comnih.govresearchgate.net These compounds were developed based on a donor-π-acceptor (D-π-A) architecture. mdpi.comnih.govresearchgate.net The research highlighted that these indole derivatives exhibit positive solvatochromism, meaning their fluorescence color changes with the polarity of the solvent. researchgate.net Their solid-state fluorescence emissions cover a broad spectrum, from 451 nm to 612 nm, which is advantageous for creating fluorescent materials with a wide range of emission wavelengths. nih.gov

Furthermore, derivatives like 5-(trifluoromethoxy)isatin have been utilized in the synthesis of luminescent gold(I) complexes that exhibit emission at 400 nm. ossila.com In the realm of transition metal complexes, osmium complexes incorporating a 3-trifluoromethyl-5-(2-pyridyl)pyrazole ligand have been shown to display strong, room-temperature phosphorescence with distinct vibronic progressions at 430, 457, and 480 nm. capes.gov.br This is in stark contrast to the non-luminescent nature of the corresponding ruthenium complex, highlighting the significant role of the heavy metal center in inducing phosphorescence. capes.gov.br

Compound/ComplexEmission Wavelength(s)Key Feature
2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole (FI)Varies with solvent polarityPositive solvatochromism. researchgate.net
Luminescent gold(I) complexes with 5-(trifluoromethoxy)isatin400 nmUsed as a building block for luminescent complexes. ossila.com
Osmium complex with 3-trifluoromethyl-5-(2-pyridyl)pyrazole ligand430, 457, 480 nmStrong room-temperature phosphorescence. capes.gov.br

Catalytic Applications and Mechanistic Studies

The electronic and steric properties of this compound and its derivatives render them useful in the field of catalysis, both as ligands for metal-catalyzed reactions and in the burgeoning area of organocatalysis.

The indole nucleus, particularly when functionalized with electron-withdrawing groups like trifluoromethyl, can be incorporated into ligand scaffolds for transition metal catalysts. These ligands can influence the reactivity and selectivity of the metal center in various cross-coupling and C-H functionalization reactions.

For example, 5-(Trifluoromethyl)-1H-indole has been used to synthesize P, O-type indolylphosphine ligands. ccspublishing.org.cn These ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides. ccspublishing.org.cn The presence of the trifluoromethyl group can impact the electronic properties of the phosphine (B1218219) ligand, thereby modulating the catalytic activity of the palladium center. The synthesis of trifluoromethyl-substituted indoles themselves is an active area of research, with palladium-catalyzed methods being developed to introduce the CF3 group. mdpi.comd-nb.info

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has seen the application of indole derivatives. The indole moiety can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for the catalyst's function.

While direct examples focusing solely on this compound in organocatalysis are specific, the broader class of indole derivatives is widely used. For instance, chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts used in asymmetric synthesis to activate electrophiles. mdpi.com Indoles are often used as nucleophiles in organocatalytic Friedel-Crafts alkylations. uw.edu.pl The trifluoromethyl group's electron-withdrawing nature can influence the nucleophilicity of the indole ring, thereby affecting reaction rates and outcomes. Research has explored the high-pressure accelerated enantioselective addition of indoles to trifluoromethyl ketones, catalyzed by chiral BINOL-derived phosphoric acids, demonstrating the interplay between the indole nucleophile and a fluorinated electrophile. uw.edu.pl

Biocatalysis also presents opportunities for the use of indole derivatives. Enzymes can be employed for the selective functionalization of the indole core. While specific examples for this compound are emerging, the general principles of biocatalytic reactions on the indole scaffold are well-established, offering a green and efficient alternative to traditional chemical methods. thieme-connect.com

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. openmedicinalchemistryjournal.com For the synthesis of 5-(trifluoromethyl)indole and its derivatives, future research will likely prioritize the development of more sustainable and environmentally friendly methods.

Current research has already highlighted the potential of using water as a solvent, employing reusable catalysts, and conducting reactions under milder conditions. openmedicinalchemistryjournal.comnih.gov For instance, protocols using water as a solvent for the synthesis of trifluoromethyl-indolyl-phenylethanols have been developed, offering advantages such as simple product isolation through filtration. d-nb.info The use of phase-transfer catalysts in aqueous media also represents a green approach. openmedicinalchemistryjournal.com

Future endeavors in this area will likely focus on:

Catalyst-free conditions: Exploring reactions that can proceed efficiently without the need for a catalyst, such as the use of polyethylene (B3416737) glycol 400 as a reaction-promoting medium. openmedicinalchemistryjournal.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more efficient and greener process. tandfonline.com

Flow chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for easier scale-up, all of which align with the goals of green chemistry.

Bio-catalysis: The use of enzymes to catalyze the synthesis of indole (B1671886) derivatives presents a highly specific and environmentally benign alternative to traditional chemical methods.

A notable development is the use of triphosgene (B27547) as a reducing agent in a green vulcanization method for indole compounds, avoiding the use of malodorous and environmentally harmful reagents. google.com

High-Throughput Synthesis and Screening for Novel Derivatives

The demand for new drug candidates necessitates the rapid synthesis and evaluation of large libraries of compounds. High-throughput synthesis (HTS) and screening are powerful tools for accelerating this discovery process. For this compound, the application of HTS will enable the generation of a diverse array of derivatives with varied substitution patterns.

Key aspects of future research in this domain will include:

Combinatorial Chemistry: Designing and synthesizing libraries of this compound derivatives by systematically varying substituents at different positions of the indole ring.

Automated Synthesis Platforms: Utilizing robotic systems to perform reactions, purifications, and analyses, thereby increasing the speed and efficiency of library generation.

Development of Robust Synthetic Methodologies: Creating reliable and versatile reactions that are amenable to automation and can tolerate a wide range of functional groups. This includes late-stage functionalization techniques that allow for the rapid diversification of complex molecules. acs.org

The data generated from high-throughput screening of these libraries will be invaluable for establishing structure-activity relationships (SAR) and identifying promising lead compounds for further development.

Advanced Mechanistic Insights via Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Operando spectroscopy, which involves the real-time analysis of a catalytic reaction as it occurs, is a powerful tool for gaining these mechanistic insights. wikipedia.orgkit.edu

By applying operando techniques to the synthesis of this compound, researchers can:

Identify Reactive Intermediates: Directly observe the formation and consumption of transient species, providing direct evidence for proposed reaction pathways. researchgate.net

Elucidate the Role of Catalysts: Understand how catalysts interact with reactants and intermediates to facilitate the desired transformation. kit.edu

Optimize Reaction Conditions: Use the real-time data to fine-tune parameters such as temperature, pressure, and reactant concentrations for improved yield and selectivity. chimia.ch

Techniques such as in operando nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide a wealth of information about the dynamic processes occurring during a reaction. wikipedia.orgresearchgate.net For example, detailed mechanistic investigations using deuterium (B1214612) labeling and in operando light-emitting diode NMR spectroscopy have been used to understand the role of light in iron-catalyzed C-H activation reactions. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. mit.edunih.gov For this compound, these computational tools can be applied to:

Retrosynthesis Planning: AI-powered platforms can analyze a target molecule and propose viable synthetic routes, breaking it down into simpler, commercially available starting materials. nih.govacs.org These systems learn from vast databases of chemical reactions to predict the most efficient and practical synthetic pathways. acs.org

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel this compound derivatives before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a vast parameter space to identify the combination that maximizes yield and minimizes byproducts.

The use of AI in synthesis planning is not limited to single-step predictions but can also be used to construct multi-step routes. nih.gov This technology has the potential to significantly accelerate the discovery and development of new indole-based drugs.

Exploration of New Bio-conjugation Strategies for Indole Scaffolds

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, is a critical technology in the development of targeted therapies like antibody-drug conjugates (ADCs). rsc.org The indole scaffold, including that of this compound, presents unique opportunities for the development of novel bioconjugation strategies.

Future research in this area will likely focus on:

Site-Selective Functionalization: Developing methods for the precise attachment of a linker or payload to a specific position on the indole ring. This is crucial for creating homogeneous ADCs with well-defined properties. nih.gov

Novel Ligation Chemistries: Exploring new types of chemical reactions that can be used to form stable bonds between the indole scaffold and a biomolecule under mild, biocompatible conditions. nih.gov This includes late-stage functionalization approaches that install handles for further synthetic manipulation. acs.org

Cleavable and Non-Cleavable Linkers: Designing linkers that can either release the drug payload under specific physiological conditions (e.g., in the tumor microenvironment) or remain stably attached to the antibody.

Recent work has demonstrated the feasibility of modifying tryptophan residues in proteins, highlighting the potential for direct bioconjugation to indole-containing biomolecules. nih.gov The development of new strategies for the N-alkenylative modification of indoles also opens up new avenues for bioconjugation. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)indole, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved via direct fluorination or modular assembly. Direct fluorination methods using electrophilic reagents like Selectfluor® may face challenges such as low selectivity and harsh reaction conditions . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for similar indole derivatives, offers better regioselectivity under mild conditions (room temperature, 12-hour reaction) . Key factors affecting yield include solvent choice (e.g., PEG-400/DMF mixtures enhance solubility), catalyst loading (e.g., CuI at 5 mol%), and purification methods (e.g., column chromatography with 70:30 ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm), 13C NMR confirms carbon backbone, and 19F NMR detects trifluoromethyl groups (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (theoretical m/z 185.15 for C9H6F3N) .
  • Chromatography : TLC with UV visualization monitors reaction progress, while HPLC ensures purity (>98%) .

Q. How should this compound be stored to maintain stability, and what degradation products might form?

Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the trifluoromethyl group . Stability studies using 1H NMR over 6–12 months can detect degradation, such as indole ring oxidation (forming quinone derivatives) or CF3 group cleavage (releasing HF) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of indole in drug discovery contexts?

The CF3 group is a strong electron-withdrawing moiety, reducing indole’s basicity (pKa shift by ~2 units) and enhancing metabolic stability via steric shielding . In docking studies, its hydrophobicity improves binding to aromatic residues (e.g., Phe, Tyr) in enzyme active sites. Conformational analysis via X-ray crystallography or DFT calculations is critical to assess its impact on molecular geometry .

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies often arise from polymorphic forms or residual solvents. A systematic protocol includes:

Solubility Screening : Use HPLC to quantify solubility in DMSO, THF, and water.

Crystallography : Identify dominant polymorphs via X-ray diffraction.

Computational Modeling : Predict solvation free energy using COSMO-RS .
Example: A compound with low aqueous solubility but high DMSO solubility may require co-solvents (e.g., cyclodextrins) for biological assays .

Q. What strategies are recommended for designing this compound derivatives with enhanced bioactivity?

  • Ring Functionalization : Introduce substituents at the 3-position (e.g., triazole via CuAAC) to modulate steric bulk .
  • CF3 Modification : Replace CF3 with CF2H or CHF2 to balance hydrophobicity and metabolic stability .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to append aryl/heteroaryl groups for target-specific interactions .

Q. What nonclinical toxicology assays are appropriate for this compound-based drug candidates?

Follow a tiered approach:

In Vitro : Ames test (mutagenicity), CYP450 inhibition screening.

In Vivo : Acute toxicity in rodents (14-day observation, histopathology).

ADME Profiling : Plasma protein binding, microsomal stability .
Note: Avoid mammalian cell assays until in vitro toxicity thresholds (<10 µM IC50) are established .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

  • Isotopic Labeling : Use 19F NMR to track CF3 group interactions in enzyme binding pockets.
  • Kinetic Isotope Effects (KIE) : Compare reactions with CF3 vs. CD3 analogs to identify rate-determining steps.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding to identify key residues influenced by the CF3 group .

Q. What ethical frameworks apply to research involving this compound?

Adhere to the FINER model (Feasible, Novel, Ethical, Relevant):

  • Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .
  • Data Integrity : Avoid selective reporting; document all synthetic attempts and failed experiments .
  • Environmental Compliance : Dispose of fluorinated waste via certified incineration to prevent PFAS contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.